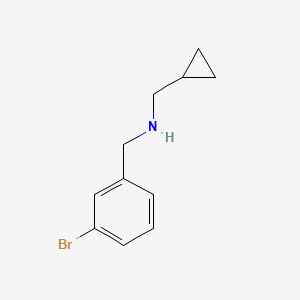

N-(Cyclopropylmethyl)-3-bromobenzylamine

Descripción general

Descripción

“N-(Cyclopropylmethyl)-3-bromobenzylamine” is a compound that contains a benzylamine group, which is an amine group (-NH2) attached to a benzene ring, a bromine atom attached to the third carbon of the benzene ring, and a cyclopropylmethyl group attached to the nitrogen of the amine .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropylmethylamine with a 3-bromobenzyl halide . The exact conditions and reagents would depend on the specific synthesis route chosen.

Molecular Structure Analysis

The molecular structure of “N-(Cyclopropylmethyl)-3-bromobenzylamine” would consist of a benzene ring with a bromine atom attached to one carbon and an amine group attached to another. The amine group would be further substituted with a cyclopropylmethyl group .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemistry :

- N-(Cyclopropylmethyl)-3-bromobenzylamine is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the facile synthesis of 1,4-benzodiazepin-3-ones, achieved through CuI-catalyzed coupling with α-amino acids and subsequent condensative cyclization (Wang, Jiang, Gao, & Ma, 2009).

- The compound is also involved in the synthesis of certain N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates, contributing to the understanding of narcotic antagonist action (Jacoby, Boon, Darling, & Willette, 1981).

Pharmacological Research :

- In pharmacological research, derivatives of N-(Cyclopropylmethyl)-3-bromobenzylamine are studied for their potential protective effects against cardiac arrhythmias induced by sympathomimetic amines (Fawaz, 1951).

Biomedical Applications :

- Research into the inhibition of carbonic anhydrase enzyme by cyclopropylcarboxylic acids and esters incorporating bromophenol moieties shows potential biomedical applications. Such compounds, including derivatives of N-(Cyclopropylmethyl)-3-bromobenzylamine, are effective inhibitors of carbonic anhydrase isoenzymes, which are significant in various physiological processes (Boztaş et al., 2015).

Neuroscience and Neurotoxin Research :

- N-(Cyclopropylmethyl)-3-bromobenzylamine derivatives are also significant in neuroscience research, specifically in the study of neurotoxins affecting neuronal noradrenaline. Tritium-labeled derivatives have been prepared for detailed study in this field (Sahlberg & Gawell, 1985).

Organic Synthesis and Catalysis :

- The compound is integral in the synthesis of dibenzylformamide derivatives, demonstrating its utility in organic synthesis and catalysis. Research in this area explores the creation of various mono- and disubstituted dialkylcyclopropylamines, expanding the scope of cyclopropylamine chemistry (Meijere et al., 2002).

Metabolism and Pharmacokinetics :

- Studies on the metabolic profile and pharmacokinetics of N-benzylphenethylamines, which include derivatives of N-(Cyclopropylmethyl)-3-bromobenzylamine, contribute to the understanding of novel psychoactive substances. This research is crucial for both diagnostic and therapeutic applications (Šuláková et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors, such as the µ opioid peptide (mop) receptor . The MOP receptor is a G protein-coupled receptor that mediates the pharmacological actions of opioid analgesics .

Mode of Action

For instance, N-allyl and N-cyclopropylmethyl analogues of oxymorphone are known to act as opioid antagonists, used for the treatment of opioid-induced respiratory depression and overdose .

Biochemical Pathways

Cyclopropane, a structural motif present in this compound, is known to be involved in various biosynthetic pathways . These pathways can be grouped into two major types based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

Similar compounds have been found to undergo oxidative metabolism, primarily to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .

Result of Action

Similar compounds have been found to have potent agonism and antinociceptive efficacy, indicating their potential as pain relievers .

Action Environment

It’s known that the environmental impact of nitro compounds can be influenced by their hydrophobic and hydrophilic characteristics, as well as the presence of certain molecular fragments .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYRIHECZZUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Bromophenyl)methyl](cyclopropylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

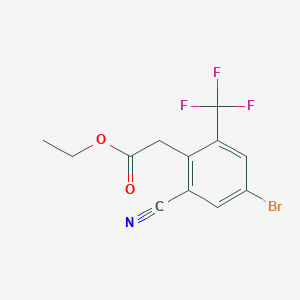

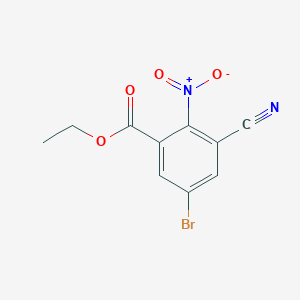

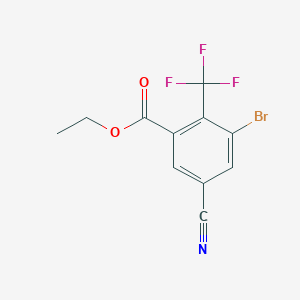

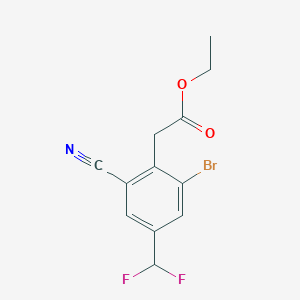

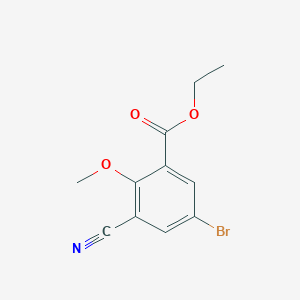

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)

![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)